molecular formula C10H7ClN2O B2555591 2-Chloro-4-phenoxypyrimidine CAS No. 18214-00-1

2-Chloro-4-phenoxypyrimidine

Cat. No. B2555591
CAS RN: 18214-00-1
M. Wt: 206.63
InChI Key: HCMUSBXMZQRDCA-UHFFFAOYSA-N
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Description

2-Chloro-4-phenoxypyrimidine, also known as CPP or 2-CPP, is a heterocyclic organic compound. It has a molecular weight of 206.63 . The IUPAC name for this compound is 2-chloro-4-phenoxypyrimidine . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of pyrimidines, including 2-chloro-4-phenoxypyrimidine, involves numerous methods . For instance, new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were synthesized through solution-phase parallel synthesis and high throughput evaluation .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-phenoxypyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The InChI code for this compound is 1S/C10H7ClN2O/c11-10-12-7-6-9 (13-10)14-8-4-2-1-3-5-8/h1-7H .


Physical And Chemical Properties Analysis

2-Chloro-4-phenoxypyrimidine is a solid at room temperature . It has a molecular weight of 206.63 .

Scientific Research Applications

Copper-Catalyzed Syntheses

A study by Bhuyan et al. (2022) highlighted the copper-catalyzed synthesis of phenoxypyrimidines from chloropyrimidines and arylboronic acids. This method presents an alternative to direct use of phenols, showing potential in organic synthesis and pharmaceutical applications.

Pyridopyrimidine Derivatives

Rashad et al. (2005) described the preparation of pyridopyrimidine derivatives using chloro-phenyl-pyridinyl propenone. These compounds demonstrated significant antimicrobial activity, indicating their potential in developing new antimicrobial agents (Rashad et al., 2005).

Computational Modeling as Anti-Diabetic Agents

A computational study by Adeniji et al. (2020) focused on 4-Phenoxypyrimidine derivatives as potent anti-diabetic agents. The study provided insights for designing new anti-diabetic drugs.

Photochemistry Research

Lindqvist et al. (2002) investigated the photochemistry of 2-chloropyrimidine, a compound structurally similar to 2-Chloro-4-phenoxypyrimidine. Their research provided valuable information about the behavior of these compounds under UV irradiation, which is relevant in photochemical and photobiological studies (Lindqvist et al., 2002).

Biological Degradation of Herbicides

Serbent et al. (2019) examined the biological degradation of 2,4-dichlorophenoxyacetic acid herbicides, which are structurally related to 2-Chloro-4-phenoxypyrimidine. This research is significant in environmental science and bioremediation (Serbent et al., 2019).

Molecular Docking in Antihypertensive Research

Aayisha et al. (2019) conducted molecular docking studies on 4-chloro-6-methoxy-2-methylpyrimidin-5-amine, a compound with structural similarities to 2-Chloro-4-phenoxypyrimidine. This research contributes to understanding the biological activities of such compounds, particularly in antihypertensive drug development (Aayisha et al., 2019).

Safety and Hazards

The safety information for 2-Chloro-4-phenoxypyrimidine indicates that it should be handled with care. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

While specific future directions for 2-Chloro-4-phenoxypyrimidine are not mentioned in the search results, there are indications that research is ongoing in the field of pyrimidines. For instance, detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mechanism of Action

Target of Action

The primary targets of 2-Chloro-4-phenoxypyrimidine are DNA, EGFR (Epidermal Growth Factor Receptor), and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) . These targets play crucial roles in cell proliferation, survival, migration, adhesion, differentiation, and overexpression in several solid tumors .

Mode of Action

2-Chloro-4-phenoxypyrimidine interacts with its targets through binding. DNA binding studies indicated that 2-Chloro-4-phenoxypyrimidine interacts with the calf thymus DNA by intercalation and groove binding . This interaction leads to changes in the DNA structure, which can affect the transcription and replication processes.

Biochemical Pathways

The affected biochemical pathway of 2-Chloro-4-phenoxypyrimidine is the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-Chloro-4-phenoxypyrimidine utilizers . The BT pathway of the catabolism of 2-Chloro-4-phenoxypyrimidine in strain CNP-8 is characterized at the molecular, biochemical, and genetic levels .

Pharmacokinetics

It is known that 2-chloro-4-phenoxypyrimidine has high gi absorption and is bbb permeant . These properties suggest that 2-Chloro-4-phenoxypyrimidine can be readily absorbed and distributed in the body, potentially affecting its bioavailability.

Result of Action

The molecular and cellular effects of 2-Chloro-4-phenoxypyrimidine’s action include high antiproliferative activity against various cancer cell lines . For instance, it has been shown to exhibit high cytostatic (TGI) and cytotoxic activity (LC 50 ), where it showed high cytotoxic activity, which was 10.0-fold higher than the standard anticancer agent adriamycin/doxorubicin against ten cancer cell lines .

properties

IUPAC Name

2-chloro-4-phenoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10-12-7-6-9(13-10)14-8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMUSBXMZQRDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-phenoxypyrimidine

CAS RN

18214-00-1
Record name 2-chloro-4-phenoxypyrimidine
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